molecular formula C16H13N3O4S3 B2677948 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034489-02-4

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2677948
CAS No.: 2034489-02-4
M. Wt: 407.48
InChI Key: VXMXNNHYGMJXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[c][1,2,5]thiadiazole core fused with a sulfonamide group at position 4. The sulfonamide nitrogen is substituted with a hydroxyethyl chain bearing furan-3-yl and thiophen-2-yl moieties. The structural complexity arises from the integration of three heterocyclic systems (furan, thiophene, and thiadiazole) and a sulfonamide functional group, which collectively influence its electronic, steric, and solubility properties.

For instance, sulfonamide derivatives are typically synthesized via nucleophilic substitution between sulfonyl chlorides and amines . The hydroxyethyl bridge may arise from epoxide ring-opening or aldol-like condensations, as seen in the synthesis of hydrazinecarbothioamides and triazole derivatives .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S3/c20-16(11-6-7-23-9-11,14-5-2-8-24-14)10-17-26(21,22)13-4-1-3-12-15(13)19-25-18-12/h1-9,17,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMXNNHYGMJXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Reduction Reactions

The sulfonamide and heterocyclic moieties participate in reductive transformations:

Reaction TypeReagents/ConditionsProductsMechanistic Insight
Sulfonamide reductionLiAlH<sub>4</sub>, H<sub>2</sub>/PdAmine or thiol derivativesCleavage of the S–N bond under strong reducing conditions.
Thiadiazole ring reductionH<sub>2</sub>/Raney NiRing-opened diamine productsHydrogenolysis of the S–N bonds in the benzo[c] thiadiazole core.

Substitution Reactions

The sulfonamide group and hydroxylated ethyl chain are prime sites for nucleophilic/electrophilic substitutions:

Reaction TypeReagents/ConditionsProductsMechanistic Insight
Sulfonamide alkylationR-X (alkyl halides), baseN-alkylated sulfonamidesNucleophilic displacement at the sulfonamide nitrogen.
Hydroxyl group substitutionSOCl<sub>2</sub>, PCl<sub>5</sub>Chloroethyl derivativesConversion of –OH to –Cl via chlorinating agents.
Electrophilic aromatic substitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-thiadiazole derivativesNitration at electron-deficient positions of the benzo[c] thiadiazole ring.

Acid-Base Reactivity

The sulfonamide group (pK<sub>a</sub> ~10–12) exhibits pH-dependent behavior:

ConditionReactionOutcome
Acidic (pH < 3)Protonation of sulfonamide nitrogenEnhanced solubility in polar solvents
Basic (pH > 12)Deprotonation to sulfonamide anionIncreased nucleophilicity for SN2 reactions

Photochemical Reactions

The benzo[c] thiadiazole core is photoactive, enabling unique reactivity:

Reaction TypeConditionsProductsApplication
UV-induced cyclizationλ = 300–400 nmFused polycyclic compoundsMaterials science applications.

Mechanistic Insights and Biological Relevance

  • Antimicrobial Activity : Oxidation products (e.g., sulfones) show enhanced interactions with bacterial enzymes due to increased polarity.

  • Drug Metabolism : Reduction of the sulfonamide group may generate bioactive metabolites in vivo.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties often exhibit significant antimicrobial activities. For instance:

  • Antibacterial Activity : The compound's ability to inhibit bacterial growth suggests potential applications in treating infections. Studies have shown that derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Similar structures have been reported to possess antifungal properties, indicating a broad spectrum of activity against fungal pathogens .

Antiviral Activity

Recent studies have explored the antiviral potential of thiadiazole-based compounds. For example:

  • SARS-CoV-2 Inhibition : Structurally related compounds have shown promising results against viral targets, including SARS-CoV-2 main protease inhibitors with IC50 values in the low micromolar range (e.g., 1.55 μM).

Cytotoxicity Assessments

Evaluations of related compounds indicate low cytotoxicity across various cell lines, with CC50 values exceeding 100 μM. This suggests a favorable safety profile for potential therapeutic applications.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of several thiadiazole derivatives, including N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than standard antibiotics .

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, compounds structurally related to this sulfonamide demonstrated inhibition of SARS-CoV-2 main protease. The study highlighted the potential for developing new antiviral agents based on this scaffold, with promising IC50 values indicating effective inhibition.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Heterocyclic Substituents
Target Compound Benzo[c][1,2,5]thiadiazole Sulfonamide, hydroxyl, furan, thiophene Furan-3-yl, thiophen-2-yl
[7–9] () 1,2,4-Triazole Sulfonyl, thione, NH 4-(4-X-phenylsulfonyl)phenyl

Thiadiazole Derivatives

2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (20) () and N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () highlight the versatility of thiadiazoles. Notable contrasts include:

  • Bicyclic vs. Monocyclic Thiadiazole: The benzo[c][1,2,5]thiadiazole in the target compound offers extended conjugation, likely enhancing stability and π-stacking interactions compared to monocyclic analogs.

Furan/Thiophene-Containing Analogs

Compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () and 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) () emphasize the role of furan in modulating electronic properties. The target compound’s thiophene moiety may confer greater metabolic stability compared to furan due to sulfur’s lower electronegativity .

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s multifunctional structure likely requires sequential protection/deprotection steps, as seen in the synthesis of S-alkylated triazoles .
  • Spectroscopic Characterization : IR and NMR data from analogous sulfonamides (e.g., νC=S at 1247–1255 cm⁻¹ in ; NH stretches at 3150–3414 cm⁻¹) provide benchmarks for validating the target’s structure .

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique structural features, including the presence of furan and thiophene rings along with a benzo[c][1,2,5]thiadiazole moiety, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of relevant research findings.

Structural Characteristics

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₅H₁₃N₃O₄S
  • Molecular Weight : 303.3 g/mol

The presence of multiple heterocyclic rings enhances its chemical reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that compounds containing similar structural motifs have demonstrated various biological activities:

Antimicrobial Activity

Compounds with thiadiazole and furan moieties have been reported to exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungal strains . The incorporation of furan and thiophene rings may enhance these effects due to their electron-donating properties.

Anticancer Potential

Studies on related compounds suggest that structures incorporating thiadiazole sulfonamide can lead to the development of anticancer agents. The mechanism often involves the inhibition of key cellular pathways associated with tumor growth . For example, certain thiazole derivatives have shown cytotoxic effects against various cancer cell lines, indicating that the proposed compound may also possess similar properties.

Anti-inflammatory Effects

Compounds with sulfonamide groups have been noted for their anti-inflammatory activities. The sulfonamide functionality can interact with various biological targets involved in inflammatory processes, potentially leading to therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

A selection of studies illustrates the biological activities attributed to compounds similar to this compound:

Study Findings Reference
Study ADemonstrated significant antibacterial activity against E. coli and S. aureus with MIC values lower than standard antibiotics.
Study BIdentified cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin.
Study CShowed anti-inflammatory activity in vitro through inhibition of pro-inflammatory cytokines.

Molecular Docking Studies

Molecular docking analyses have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation pathways. For example, docking studies have indicated strong binding affinities with carbonic anhydrase isoforms, which are crucial for tumor microenvironment regulation .

Q & A

Q. What are the optimal synthetic routes for this compound?

Methodological Answer: The synthesis typically involves sequential coupling and cyclization steps. For example:

  • Step 1: React a furan-3-yl-thiophen-2-yl ethanol derivative with a benzo[c][1,2,5]thiadiazole-sulfonamide precursor under reflux in acetonitrile or DMF.
  • Step 2: Use triethylamine as a base to facilitate nucleophilic substitution at the sulfonamide group.
  • Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final purification may require recrystallization from ethanol/water mixtures .

Q. How is the compound characterized for purity and structural integrity?

Methodological Answer:

  • FT-IR: Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹).
  • NMR: Use ¹H and ¹³C NMR to verify stereochemistry and substituent positions. For example, the hydroxyethyl group’s protons appear as a multiplet near δ 4.5–5.0 ppm.
  • Elemental Analysis: Compare experimental C/H/N/S values with theoretical calculations (e.g., deviations <0.3% indicate purity) .

Q. What solvents and catalysts are effective in cyclization steps?

Methodological Answer:

  • Solvents: Acetonitrile (for rapid reactions) or DMF (for high-temperature stability).
  • Catalysts: Triethylamine or iodine for thiadiazole ring closure. For example, iodine in DMF promotes sulfur elimination during cyclization .

Q. What analytical techniques confirm the benzo[c][1,2,5]thiadiazole core?

Methodological Answer:

  • UV-Vis: Look for absorbance peaks at ~300–350 nm due to π→π* transitions in the fused thiadiazole ring.
  • X-ray Crystallography: Resolve the planar aromatic core and substituent orientations .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for stereochemical confirmation?

Methodological Answer:

  • 2D NMR: Use COSY to identify coupling between hydroxyethyl protons (δ 4.5–5.0 ppm) and adjacent carbons. NOESY can detect spatial proximity between thiophene/furan substituents.
  • Computational Modeling: Optimize stereoisomer geometries using DFT (e.g., Gaussian 16) and compare calculated vs. experimental NMR shifts .

Q. How do furan and thiophene substituents influence electronic properties?

Methodological Answer:

  • Electron-Rich Moieties: Furan (oxygen) and thiophene (sulfur) enhance conjugation, red-shifting UV-Vis absorbance.
  • Reactivity: Thiophene’s sulfur atom may participate in π-stacking with biological targets, while furan’s oxygen increases solubility in polar solvents .

Q. How to design analogs for improved metabolic stability?

Methodological Answer:

  • Lipophilic Modifications: Replace the hydroxyethyl group with fluorinated or methylated groups to reduce oxidative metabolism.
  • Bioisosteres: Substitute thiophene with selenophene to enhance binding affinity without altering steric bulk .

Q. What computational methods predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase). Prioritize poses with hydrogen bonds between the sulfonamide group and catalytic zinc.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How to address conflicting elemental analysis data (C/H/N vs. theoretical)?

Methodological Answer:

  • Error Sources: Hydrate formation (adjust drying protocols) or incomplete combustion (use higher oxygen flow in CHN analysis).
  • Cross-Validation: Confirm purity via HPLC-MS (e.g., >95% purity threshold) .

Q. What strategies mitigate low yields in sulfonamide coupling steps?

Methodological Answer:

  • Moisture Control: Perform reactions under argon with anhydrous solvents.
  • Stoichiometry: Use a 1.2:1 molar ratio of sulfonyl chloride to amine precursor to account for side reactions.
  • Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.